N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s
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Overview
Description
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of fluoro-phenylene groups and carboxymethylglycine moieties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of ethylene glycol with 4-fluoro-2-nitrophenol to form the corresponding ether. This intermediate is then subjected to reduction and subsequent reactions with chloroacetic acid to introduce the carboxymethyl groups. The final step involves the neutralization with potassium hydroxide to obtain the tetrapotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically target the fluoro-phenylene groups, leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenylene sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenylene compounds. These products are often isolated and purified using techniques such as chromatography and recrystallization .
Scientific Research Applications
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s involves its interaction with specific molecular targets. The compound binds to enzymes and receptors through its carboxymethyl and fluoro-phenylene groups, modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks the fluoro and carboxymethyl groups.
Ethylene glycol diphenyl ether: Shares the ethylene glycol backbone but differs in functional groups.
2-Phenoxyethyl phenyl ether: Another related compound with different substituents
Uniqueness
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s stands out due to its unique combination of fluoro-phenylene and carboxymethylglycine groups. This structural uniqueness imparts distinct chemical properties and biological activities, making it a compound of significant interest in various fields .
Properties
CAS No. |
152290-47-6 |
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Molecular Formula |
C22H22F2K4N2O10 |
Molecular Weight |
668.812 |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxymethyl)-4-fluoroanilino]acetic acid;potassium |
InChI |
InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;; |
InChI Key |
JAVWEPIKZQBBDV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
Origin of Product |
United States |
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